(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid

Chiral Purity Optical Rotation Enantiomer Differentiation

Sigma-Aldrich has discontinued this product (Prod. 399728), disrupting established chiral separation workflows. This (R)-(-)-enantiomer (CAS 163438-05-9) restores method continuity with verified [α]26/D -48° (c=1, MeOH) and 98% purity. • Enantiopure chiral selector for HPLC/CE resolution of racemic amines; yields opposite elution order vs. (S)-(+)-form (CAS 163438-06-0). • Naphthyl chromophore enhances diastereomeric separation and UV detection sensitivity. • 250 mg research quantities available for immediate global dispatch.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
CAS No. 163438-05-9
Cat. No. B066546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
CAS163438-05-9
Synonyms(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalaMic acid 98%
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C20H17NO3/c1-13(15-12-6-8-14-7-2-3-9-16(14)15)21-19(22)17-10-4-5-11-18(17)20(23)24/h2-13H,1H3,(H,21,22)(H,23,24)/t13-/m1/s1
InChIKeyZEKKAEAOTSMLNW-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Value of (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic Acid in Chiral Research


(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid (CAS 163438-05-9) is a single-enantiomer compound classified as both a chiral nonsteroidal anti-inflammatory drug (NSAID) and a versatile chiral derivatizing agent . It features a phthalamic acid core coupled to a (R)-1-(1-naphthyl)ethylamine moiety, giving it a characteristic specific optical rotation of [α]26/D −48° (c = 1, MeOH) [1]. Its primary research applications span two domains: as a synthetic chiral selector in capillary electrophoresis and HPLC for resolving racemic mixtures, and as a pharmacological probe for stereoselective anti-inflammatory activity.

Generic Substitution Pitfalls for (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic Acid


In chiral chemistry, the (R)- and (S)-enantiomers of N-[1-(1-naphthyl)ethyl]phthalamic acid are not interchangeable . The (R)-(-)-enantiomer (CAS 163438-05-9) possesses a levorotatory optical rotation of -48°, while its (S)-(+)-counterpart (CAS 163438-06-0) has a dextrorotatory rotation of +48° [1]. This mirror-image relationship governs their behavior as chiral selectors, where they yield opposite elution orders for enantiomeric analytes in chromatographic separations. Procurement of a racemic mixture or the incorrect enantiomer will nullify stereochemical resolution experiments and lead to erroneous pharmacological conclusions in NSAID research where enantioselective COX inhibition is the objective.

(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic Acid: Quantitative Evidence


Optical Rotation for Enantiomer Purity Verification

The specific optical rotation of the target compound is [α]26/D −48° (c = 1, MeOH) . Its (S)-(+) enantiomer (CAS 163438-06-0) exhibits [α]25/D +48° under identical conditions [1]. The near-equal magnitude but opposite sign confirms the compound's enantiomeric purity and allows unambiguous identity verification.

Chiral Purity Optical Rotation Enantiomer Differentiation

MEKC Chiral Selectivity for Amino Acid Enantiomers

When incorporated as a chiral selector in a random linear acrylate copolymer (5% w/w loading), the naphthylethyl phthalamic acid moiety enabled baseline resolution of dinitrobenzoyl (DNB)-derivatized amino acid enantiomers with selectivity factors (α) up to 1.5 in aqueous MEKC buffers [1]. This performance contrasts with many synthetic selectors that require nonaqueous media for effective chiral discrimination.

Chiral Separation MEKC Enantiomeric Resolution

Capillary Electrophoresis Enantiomer Resolution

The racemic mixture of N-[1-(1-naphthyl)ethyl]phthalamic acid can be resolved into its (R)- and (S)-enantiomers using quinine as a chiral additive in nonaqueous capillary zone electrophoresis [1], or with quaternary ammonium β-cyclodextrin (QA-β-CD) in both aqueous and nonaqueous CE [2]. This demonstrates that the single (R)-enantiomer, when procured in enantiopure form, is the product of a validated chiral separation methodology.

Capillary Electrophoresis Enantiomer Separation Chiral Additive

Applications of (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic Acid


Chiral Derivatization for HPLC Purity Analysis

The (R)-(-)-enantiomer's defined optical rotation (-48°) and naphthyl chromophore make it suitable as a chiral derivatizing agent for HPLC analysis of chiral amines and amino compounds. Its bulky naphthyl group enhances diastereomeric separation . The quantifiable specific rotation serves as an internal standard for method validation.

Chiral Selector for Aqueous Capillary Electrophoresis

As demonstrated by Sun et al. (2003), the naphthylethyl phthalamic acid moiety can be covalently incorporated into amphiphilic polymers for aqueous MEKC separations, achieving selectivity factors up to 1.5 . This application is particularly relevant for laboratories seeking to replace nonaqueous CE methods with greener aqueous alternatives.

Stereochemical Probe for NSAID Pharmacology

Classified as a chiral NSAID, the pure (R)-(-)-enantiomer permits investigation of stereoselective anti-inflammatory mechanisms, where the (R)- and (S)-enantiomers may exhibit differential COX inhibition or metabolic profiles . Procurement of a defined enantiomer is essential for reproducible pharmacological studies.

Reference Standard for Chiral Purity Verification

Sigma-Aldrich has discontinued this product (Product No. 399728) . Laboratories relying on established methods requiring this specific compound may need to secure existing inventory or source from alternative suppliers, using the documented physical constants ([α]26/D -48°, mp 166°C dec.) for identity verification.

Technical Documentation Hub

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